molecular formula C6H4Cl2N4 B3395131 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine CAS No. 1630907-06-0

5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine

Cat. No.: B3395131
CAS No.: 1630907-06-0
M. Wt: 206.04 g/mol
InChI Key: PLFZXMBGZDYSSV-FIBGUPNXSA-N
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Description

5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions and a trideuteriomethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dichloropyrazolo[4,3-d]pyrimidine and trideuteriomethyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction.

    Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure the complete substitution of the trideuteriomethyl group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring consistent quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms at the 5 and 7 positions are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer progression .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins and thereby disrupting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-2-methylpyrazolo[4,3-d]pyrimidine: This compound is similar in structure but lacks the trideuteriomethyl group.

    5,7-Dichloro-2-ethylpyrazolo[4,3-d]pyrimidine: Another similar compound with an ethyl group instead of a trideuteriomethyl group.

Uniqueness

The uniqueness of 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine lies in the presence of the trideuteriomethyl group, which can influence its chemical reactivity and biological activity. The deuterium atoms can affect the compound’s metabolic stability and interaction with biological targets, potentially leading to improved pharmacokinetic properties and reduced side effects.

Properties

IUPAC Name

5,7-dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZXMBGZDYSSV-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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